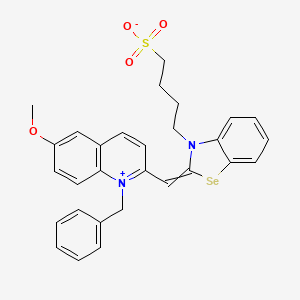
1-Benzyl-6-methoxy-2-((3-(4-sulphonatobutyl)-3H-benzoselenazol-2-ylidene)methyl)quinolinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Benzyl-6-methoxy-2-[[3-(4-sulfonatobutyl)-3H-benzoselenazol-2-ylidene]methyl]quinolinium typically involves multiple steps, including the formation of the quinolinium core, the introduction of the benzoselenazolylidene group, and the attachment of the sulfonatobutyl side chain. Common synthetic routes may include:
Formation of the Quinolinium Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzoselenazolylidene Group: This can be achieved through a series of condensation reactions, often involving selenium-containing reagents.
Attachment of the Sulfonatobutyl Side Chain: This step may involve sulfonation reactions using sulfonating agents such as sulfur trioxide or chlorosulfonic acid
Chemical Reactions Analysis
1-Benzyl-6-methoxy-2-[[3-(4-sulfonatobutyl)-3H-benzoselenazol-2-ylidene]methyl]quinolinium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the quinolinium core or the benzoselenazolylidene group, using reagents such as halogens or nucleophiles
Scientific Research Applications
1-Benzyl-6-methoxy-2-[[3-(4-sulfonatobutyl)-3H-benzoselenazol-2-ylidene]methyl]quinolinium has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: The compound may be used in the development of new materials or as a component in industrial processes
Mechanism of Action
The mechanism of action of 1-Benzyl-6-methoxy-2-[[3-(4-sulfonatobutyl)-3H-benzoselenazol-2-ylidene]methyl]quinolinium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Modulating Cellular Pathways: The compound may influence cellular signaling pathways, leading to changes in cellular functions and processes
Comparison with Similar Compounds
1-Benzyl-6-methoxy-2-[[3-(4-sulfonatobutyl)-3H-benzoselenazol-2-ylidene]methyl]quinolinium can be compared with other similar compounds, such as:
1-Benzyl-6-methoxy-2-[[3-(4-sulfonatobutyl)-3H-benzoselenazol-2-ylidene]methyl]pyridinium: Similar structure but with a pyridinium core instead of quinolinium.
1-Benzyl-6-methoxy-2-[[3-(4-sulfonatobutyl)-3H-benzoselenazol-2-ylidene]methyl]isoquinolinium: Similar structure but with an isoquinolinium core.
1-Benzyl-6-methoxy-2-[[3-(4-sulfonatobutyl)-3H-benzoselenazol-2-ylidene]methyl]naphthalimide: Similar structure but with a naphthalimide core
Properties
CAS No. |
63815-75-8 |
|---|---|
Molecular Formula |
C29H28N2O4SSe |
Molecular Weight |
579.6 g/mol |
IUPAC Name |
4-[2-[(1-benzyl-6-methoxyquinolin-1-ium-2-yl)methylidene]-1,3-benzoselenazol-3-yl]butane-1-sulfonate |
InChI |
InChI=1S/C29H28N2O4SSe/c1-35-25-15-16-26-23(19-25)13-14-24(31(26)21-22-9-3-2-4-10-22)20-29-30(17-7-8-18-36(32,33)34)27-11-5-6-12-28(27)37-29/h2-6,9-16,19-20H,7-8,17-18,21H2,1H3 |
InChI Key |
ZTHVSASDZJTOBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)[N+](=C(C=C2)C=C3N(C4=CC=CC=C4[Se]3)CCCCS(=O)(=O)[O-])CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6S,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13785521.png)
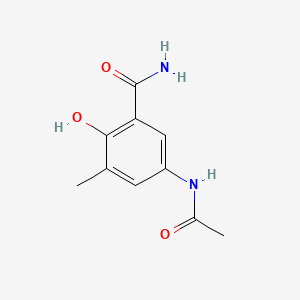
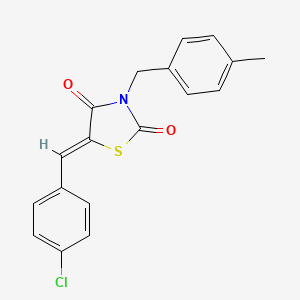
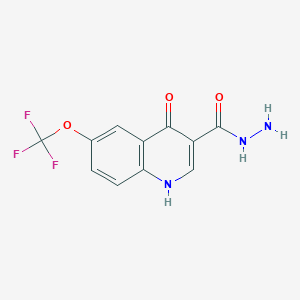
![6h-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene](/img/structure/B13785549.png)
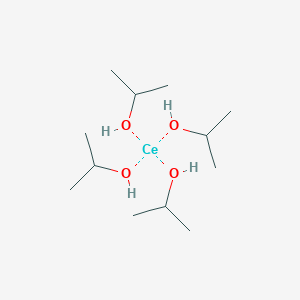
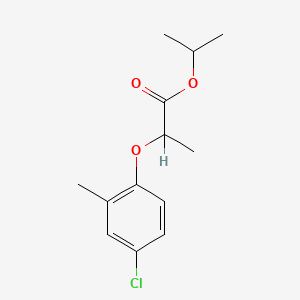
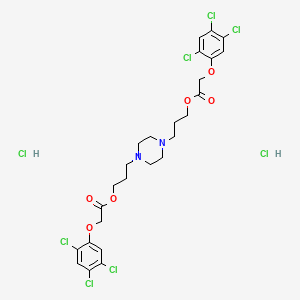
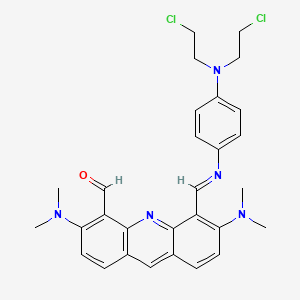

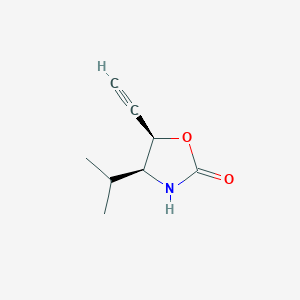

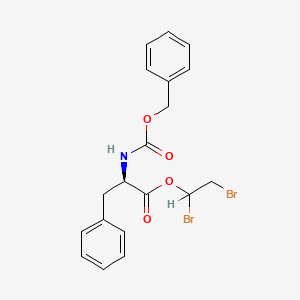
![Piperidine, 4-(2-chloro-3-fluorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B13785615.png)
